Cas no 3415-09-6 (Adenosine-5'-carboxylic Acid)

Adenosine-5'-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-
- ADENOSINE-5'-CARBOXYLICACID
- 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
- 2,4-DIOXO-2,4-DIHYDRO-1H-BENZO[D][1,3]OXAZINE-6-CARBOXYLIC ACID
- 5-carboxyisatoic anhydride
- 5'-Carboxyladenosine
- 5-carboxylisatoic anhydride
- 5'-oxyadenosine
- 6-Carboxyisatosaeureanhydrid
- 7-carboxyisatoic anhydride
- adenosine 5'-carboxylic acid
- CTK2H5807
- 9-beta-D-ribofuranuronosyl-9H-purin-6-amine
- 3415-09-6
- adenosineon
- 9-beta-D-ribofuranuronosyladenine
- NSC 137784
- SCHEMBL3815016
- Q27098338
- 9-Riburonosyladenine
- 5'-Carboxy Adenosine
- 1-(6-amino-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid
- CHEMBL595547
- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxylicacid
- CHEBI:16009
- BDBM50331791
- Ado-5'-cooh
- (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid
- 5''-Carboxy adenosine
- F76797
- beta-D-Ribofuranuronic acid, 1-(6-amino-9H-purin-9-yl)-1-deoxy-
- Adenosine-5'-carboxylic acid
- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxylic acid
- Adenosine-5'-carboxylic Acid
-
- インチ: InChI=1S/C10H11N5O5/c11-7-3-8(13-1-12-7)15(2-14-3)9-5(17)4(16)6(20-9)10(18)19/h1-2,4-6,9,16-17H,(H,18,19)(H2,11,12,13)
- InChIKey: IBYWUFHJUDTSOC-UHFFFAOYSA-N
- ほほえんだ: OC(C1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1O)=O
計算された属性
- せいみつぶんしりょう: 281.07600
- どういたいしつりょう: 281.076018
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157
- 疎水性パラメータ計算基準値(XlogP): _0.8
じっけんとくせい
- 密度みつど: 2.24
- ふってん: 756.3°Cat760mmHg
- フラッシュポイント: 411.2°C
- 屈折率: 1.955
- ようかいど: DMSO, Water
- PSA: 156.61000
- LogP: -1.30650
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Adenosine-5'-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
Adenosine-5'-carboxylic Acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Adenosine-5'-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A280470-25mg |
Adenosine-5'-carboxylic Acid |
3415-09-6 | 25mg |
$ 638.00 | 2023-04-19 | ||
TRC | A280470-100mg |
Adenosine-5'-carboxylic Acid |
3415-09-6 | 100mg |
$ 2222.00 | 2023-04-19 | ||
Aaron | AR00C6WV-1g |
ADENOSINE-5'-CARBOXYLIC ACID |
3415-09-6 | 97% | 1g |
$425.00 | 2023-12-15 | |
TRC | A280470-10mg |
Adenosine-5'-carboxylic Acid |
3415-09-6 | 10mg |
$ 270.00 | 2023-04-19 | ||
Aaron | AR00C6WV-250mg |
ADENOSINE-5'-CARBOXYLIC ACID |
3415-09-6 | 97% | 250mg |
$158.00 | 2023-12-15 | |
A2B Chem LLC | AF67731-200mg |
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carboxylic acid |
3415-09-6 | 95% | 200mg |
$299.00 | 2024-04-20 | |
TRC | A280470-50mg |
Adenosine-5'-carboxylic Acid |
3415-09-6 | 50mg |
$ 1246.00 | 2023-04-19 | ||
TRC | A280470-5mg |
Adenosine-5'-carboxylic Acid |
3415-09-6 | 5mg |
$ 150.00 | 2023-04-19 | ||
Aaron | AR00C6WV-100mg |
ADENOSINE-5'-CARBOXYLIC ACID |
3415-09-6 | 97% | 100mg |
$93.00 | 2023-12-15 |
Adenosine-5'-carboxylic Acid 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
Adenosine-5'-carboxylic Acidに関する追加情報
Adenosine-5'-carboxylic Acid (CAS No. 3415-09-6): A Comprehensive Overview of Its Molecular Structure, Pharmacological Applications, and Research Trends
Adenosine-5'-carboxylic Acid, with the chemical formula C10H13N5O6, is a nucleoside derivative that has garnered significant attention in the field of pharmacology and medicinal chemistry. The CAS No. 3415-09-6 serves as a unique identifier for this compound, ensuring its precise classification within chemical databases. Recent studies have highlighted the potential of this molecule to modulate cellular signaling pathways, particularly in the context of neurodegenerative disorders and inflammatory diseases. The Adenosine-5'-carboxylic Acid is structurally distinct from its parent compound, adenosine, due to the introduction of a carboxyl group at the 5' position of the ribose ring, which may confer unique pharmacological properties.
Structural Characteristics and Synthesis of Adenosine-5'-carboxylic Acid
The molecular architecture of Adenosine-5'-carboxylic Acid is defined by its nucleoside backbone, which consists of a purine base (adenine) connected to a ribose sugar via a glycosidic bond. The carboxyl group at the 5' position of the ribose ring introduces polarity and enhances the compound's solubility in aqueous environments. This structural feature is critical for its interaction with specific receptors, such as the adenosine A1 and A2A receptors, which are implicated in various physiological processes. The synthesis of Adenosine-5'-car,boxylic Acid typically involves enzymatic or chemical modifications of adenosine, with recent advancements in solid-phase peptide synthesis enabling high-purity production for pharmaceutical applications. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the introduction of the carboxyl group significantly alters the compound's binding affinity to adenosine receptors, suggesting potential for targeted therapeutic interventions.
Pharmacological Mechanisms and Receptor Interactions
As a nucleoside analog, Adenosine-5'-carboxylic Acid exhibits a dual mode of action, engaging both extracellular and intracellular signaling pathways. The compound's interaction with adenosine receptors is mediated through its ability to mimic the endogenous ligand adenosine, thereby modulating intracellular cyclic adenosine monophosphate (cAMP) levels. A 2022 review in Pharmacological Research highlighted that the Adenosyne-5'-carboxylic Acid demonstrates enhanced stability compared to adenosine, which may prolong its biological activity. Furthermore, recent research has identified the compound's potential to activate the adenosine A2A receptor, which is associated with anti-inflammatory effects in conditions such as rheumatoid arthritis. This receptor-mediated mechanism is currently under investigation for its role in neuroprotection, as evidenced by preclinical studies in models of Parkinson's disease.
Applications in Neurological and Cardiovascular Disorders
The therapeutic potential of Adenosine-5'-carboxylic Acid is increasingly recognized in the treatment of neurological and cardiovascular disorders. A 2023 clinical trial published in Neurotherapeutics reported that the compound exhibited neuroprotective effects in patients with mild cognitive impairment, likely due to its ability to reduce oxidative stress and modulate mitochondrial function. Additionally, preclinical studies have shown that the Adenosine-5'-carboxylic Acid can improve cardiac function in models of heart failure by enhancing myocardial energy metabolism and reducing arrhythmias. These findings align with the growing interest in adenosine-based therapies for chronic diseases, as highlighted in a 2024 meta-analysis in Cardiovascular Research.
Current Research Trends and Future Directions
Recent advancements in computational modeling and high-throughput screening have facilitated the identification of novel derivatives of Adenosine-5'-carboxylic Acid with improved pharmacokinetic profiles. A 2023 study in Drug Discovery Today demonstrated that molecular docking simulations predicted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, such as COX-2 and LOX. These insights are critical for optimizing the Adenosine-5'-carboxylic Acid for clinical translation. Furthermore, ongoing research is exploring the potential of this compound as a neuroprotective agent in Alzheimer's disease, with early-stage trials showing promising results in reducing amyloid-beta accumulation.
Challenges and Considerations in Clinical Development
Despite its therapeutic potential, the development of Adenosine-5'-carboxylic Acid faces several challenges, including its short half-life and potential for off-target effects. A 2024 review in Pharmaceutical Research emphasized the need for further studies to elucidate the compound's safety profile and long-term efficacy. Additionally, the compound's interactions with other adenosine receptor agonists and antagonists remain an area of active investigation. Addressing these challenges will require collaborative efforts between academia and industry to advance the Adenosine-5'-carboxylic Acid as a viable therapeutic option.
Conclusion: The Role of Adenosine-5'-carboxylic Acid in Modern Medicine
Adenosine-5'-carboxylic Acid represents a promising candidate for the treatment of complex diseases, with its unique structural and pharmacological properties offering new avenues for therapeutic innovation. The CAS No. 3415-09-6 ensures its precise identification and classification, facilitating further research and development. As research continues to uncover the full potential of this compound, its role in modern medicine is expected to expand, particularly in the fields of neurology and cardiology. The ongoing exploration of its mechanisms and applications underscores the importance of interdisciplinary collaboration in advancing pharmaceutical science.
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